molecular formula C8H9FO2S B13256127 Benzenesulfonyl fluoride, 2-ethyl- CAS No. 34586-49-7

Benzenesulfonyl fluoride, 2-ethyl-

Cat. No.: B13256127
CAS No.: 34586-49-7
M. Wt: 188.22 g/mol
InChI Key: HDUSATIAKUCNTR-UHFFFAOYSA-N
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Description

o-Ethylbenzenesulphonylfluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to an ethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

o-Ethylbenzenesulphonylfluoride can be synthesized through several methods. One common approach involves the reaction of o-ethylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride, under mild conditions . Another method includes the direct fluorosulfonylation of o-ethylbenzene using fluorosulfonyl radicals . These methods typically require controlled reaction conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of o-ethylbenzenesulphonylfluoride often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and microfluidic systems has been explored to enhance reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

o-Ethylbenzenesulphonylfluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with o-ethylbenzenesulphonylfluoride include potassium fluoride, amines, and alcohols. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .

Major Products

The major products formed from reactions involving o-ethylbenzenesulphonylfluoride depend on the specific reaction type. For example, nucleophilic substitution with an amine yields the corresponding sulfonamide .

Mechanism of Action

The mechanism of action of o-ethylbenzenesulphonylfluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in enzyme inhibition, where the compound forms stable adducts with active site residues, thereby inactivating the enzyme .

Comparison with Similar Compounds

Similar Compounds

    o-Methylbenzenesulphonylfluoride: Similar structure but with a methyl group instead of an ethyl group.

    p-Ethylbenzenesulphonylfluoride: Similar structure but with the ethyl group in the para position.

    Benzenesulphonylfluoride: Lacks the ethyl substituent.

Uniqueness

o-Ethylbenzenesulphonylfluoride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group can also affect the compound’s physical properties, such as solubility and boiling point, compared to its analogs .

Properties

CAS No.

34586-49-7

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

2-ethylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H9FO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3

InChI Key

HDUSATIAKUCNTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)F

Origin of Product

United States

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